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Compound of Interest

Compound Name: Diethyl Succinate

Cat. No.: B104758

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl succinate (DES), the diethyl ester of succinic acid, is a flavor ingredient recognized for
its subtle yet impactful contribution to a wide range of food and beverage products.[1]
Chemically, it is a colorless liquid with a faint, pleasant, and predominantly fruity aroma.[2] This
document provides detailed application notes and protocols for the study and use of diethyl
succinate as a flavoring agent in food science, catering to researchers, scientists, and
professionals in drug development who may encounter this molecule in their work.

Flavor Profile: Diethyl succinate possesses a mild, fruity character with nuances of cooked
apple, grape, and wine.[3][4][5] Its taste is described as fruity, tart, and slightly tropical. A key
attribute of diethyl succinate is its ability to deepen and round out taste profiles, providing a
more complex and satisfying sensory experience.[1][4][6] It is also noted for its heat stability,
making it a valuable component in products that undergo thermal processing.[1][6]

Natural Occurrence: Diethyl succinate is found naturally in a variety of fruits and fermented
beverages, including apples, raspberries, cocoa, and numerous alcoholic drinks such as wine,
cognac, rum, and whiskey.[5]

Data Presentation
Physicochemical Properties of Diethyl Succinate
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Property Value Reference(s)
Chemical Formula CsH1404

Molar Mass 174.19 g/mol

Appearance Colorless liquid [2]

Odor Faint, pleasant, fruity, wine-like  [4]

Boiling Point 217-218 °C [7]

Flash Point 103.33°C [3]

Solubility in Water

5547 mg/L @ 25 °C

(estimated)

logP (o/w)

1.260

[3]

Suggested Usage Levels of Diethyl Succinate in Flavors

The following table provides anecdotal, suggested starting concentrations for diethyl

succinate in various flavor applications. These levels are intended as a guide and should be

optimized based on the specific product matrix and desired sensory profile.

Food/Beverage Category

Suggested Concentration
in Final Product (ppm)

Flavor Contribution

Fruit Flavors (general) 20 - 100 Adds depth and realism
Apple - Enhances cooked apple notes
Complements fruity and wine-
Grape - )
like notes
Fermented Beverages (Wine, Contributes to aged and
Whiskey) complex character
Baked Goods - Provides stable fruity notes
Confectionery - Rounds out sweetness
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Note: Specific quantitative data from peer-reviewed sensory panel studies on detection and
recognition thresholds for diethyl succinate in various food matrices are not readily available
in the public domain. The values in this table are based on general industry guidance and
should be validated through sensory testing.

Experimental Protocols

Protocol 1: Sensory Evaluation of Diethyl Succinate -
Triangle Test

Objective: To determine if a sensory difference exists between a control sample and a sample
containing a specific concentration of diethyl succinate.

Materials:
¢ Diethyl succinate (food grade)
e Base product (e.g., fruit juice, unflavored carbonated water, white wine)
e Sensory evaluation booths
« ldentical, coded sample cups
e Water and unsalted crackers for palate cleansing
e Panelist scorecards
Procedure:
e Panelist Selection and Training:
o Recruit 20-30 panelists.
o Screen panelists for their ability to detect basic tastes and aromas.
o Train panelists on the triangle test procedure using known different and identical samples.

e Sample Preparation:
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o Prepare a control sample (base product).

o Prepare a test sample by adding a specific concentration of diethyl succinate to the base
product (e.g., 50 ppm). Ensure complete dissolution.

o Allow samples to equilibrate to a consistent serving temperature.

e Test Execution:

o

For each panelist, present three coded samples: two identical (either both control or both
test) and one different.

o

The order of presentation should be randomized for each panelist.

[¢]

Instruct panelists to taste each sample from left to right.

[e]

Ask panelists to identify the sample that is different from the other two.

[e]

Provide water and crackers for palate cleansing between evaluations.
e Data Analysis:
o Count the number of correct identifications.

o Use a statistical table for the triangle test to determine if the number of correct
identifications is significant at a chosen confidence level (e.g., p < 0.05).

Protocol 2: Quantitative Analysis of Diethyl Succinate in
Wine using Gas Chromatography-Mass Spectrometry
(GC-MS)

Objective: To quantify the concentration of diethyl succinate in a wine sample.
Materials:
e Gas chromatograph coupled with a mass spectrometer (GC-MS)

 SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., Carboxen/PDMS)
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GC vials with septa

Wine sample

Diethyl succinate standard

Internal standard (e.qg., diethyl maleate)

Sodium chloride

Procedure:

o Standard Preparation:

o Prepare a stock solution of diethyl succinate in ethanol (e.g., 1000 mg/L).

o Prepare a series of calibration standards by spiking a model wine solution (or a
dealcoholized wine) with known concentrations of diethyl succinate and a constant
concentration of the internal standard.

e Sample Preparation:

[e]

Pipette a known volume of the wine sample (e.g., 5 mL) into a GC vial.

Add a known amount of internal standard.

o

[¢]

Add sodium chloride (e.g., 1 g) to increase the volatility of the analytes.

[e]

Seal the vial with a septum cap.
o SPME Extraction:
o Place the vial in a heated agitator.

o Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30
minutes at 40°C) with agitation.

e GC-MS Analysis:
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o Inject the SPME fiber into the GC inlet for thermal desorption.
o GC Conditions (example):

= Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm x 0.25
pum).

» Inlet Temperature: 250°C.

= Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5
minutes.

» Carrier Gas: Helium at a constant flow.

o MS Conditions (example):
= |onization Mode: Electron lonization (El) at 70 eV.
» Scan Range: m/z 35-350.

» Selected lon Monitoring (SIM): Monitor characteristic ions of diethyl succinate (e.g.,
m/z 101, 129, 145) and the internal standard for quantification.[8]

e Data Analysis:
o Integrate the peak areas of diethyl succinate and the internal standard.

o Create a calibration curve by plotting the ratio of the peak area of diethyl succinate to the
internal standard against the concentration of the standards.

o Determine the concentration of diethyl succinate in the wine sample from the calibration

curve.

Signaling Pathways and Experimental Workflows
Flavor Perception Pathway

The perception of flavor is a complex process involving both the sense of smell (olfaction) and
taste (gustation). While the specific receptors for diethyl succinate have not been definitively
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identified, a general pathway for the perception of fruity esters can be illustrated.
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Caption: General pathway of flavor perception for diethyl succinate.

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for conducting sensory analysis of a food
ingredient like diethyl succinate.
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Caption: Workflow for sensory evaluation of diethyl succinate.

Experimental Workflow for GC-MS Analysis

This diagram outlines the steps involved in the quantitative analysis of diethyl succinate in a

food or beverage sample using GC-MS.
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Caption: Workflow for GC-MS analysis of diethyl succinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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